![molecular formula C13H26O2S B14348658 2-[(Decane-1-sulfinyl)methyl]oxirane CAS No. 93248-03-4](/img/structure/B14348658.png)
2-[(Decane-1-sulfinyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Decane-1-sulfinyl)methyl]oxirane is an organic compound that features both an oxirane (epoxide) ring and a sulfoxide group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Decane-1-sulfinyl)methyl]oxirane typically involves the reaction of decane-1-sulfinyl chloride with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Decane-1-sulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Nucleophilic Substitution: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Nucleophilic Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Scientific Research Applications
2-[(Decane-1-sulfinyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Decane-1-sulfinyl)methyl]oxirane involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The sulfoxide group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Octane-1-sulfinyl)methyl]oxirane
- 2-[(Dodecane-1-sulfinyl)methyl]oxirane
- 2-[(Hexane-1-sulfinyl)methyl]oxirane
Uniqueness
2-[(Decane-1-sulfinyl)methyl]oxirane is unique due to its specific chain length and the combination of functional groups
Properties
CAS No. |
93248-03-4 |
|---|---|
Molecular Formula |
C13H26O2S |
Molecular Weight |
246.41 g/mol |
IUPAC Name |
2-(decylsulfinylmethyl)oxirane |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-16(14)12-13-11-15-13/h13H,2-12H2,1H3 |
InChI Key |
NCVOXNBJICJWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


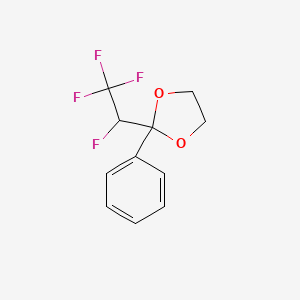
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
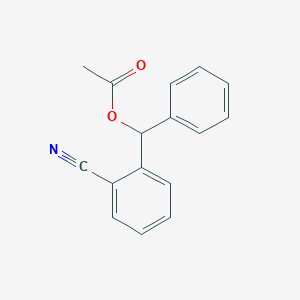
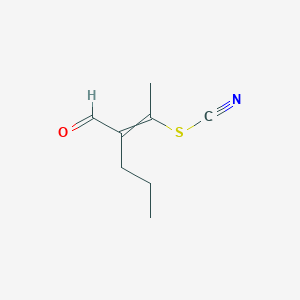
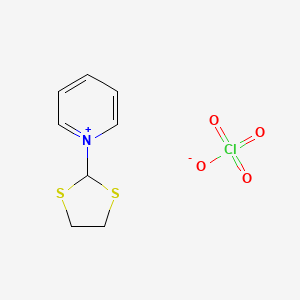
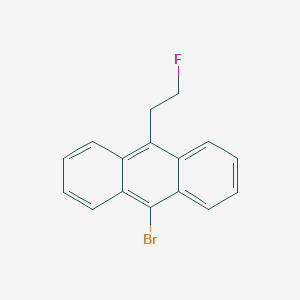
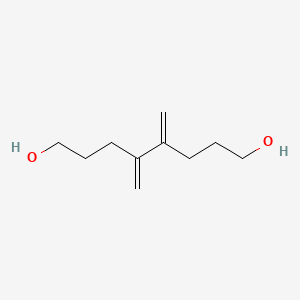
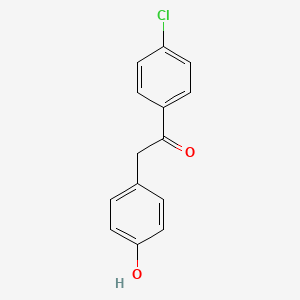
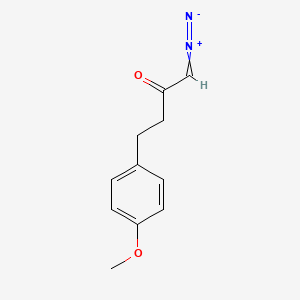
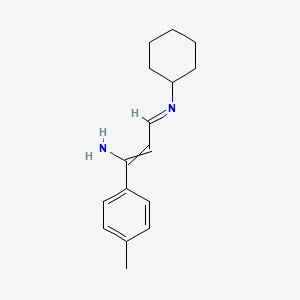
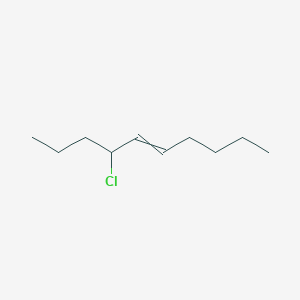
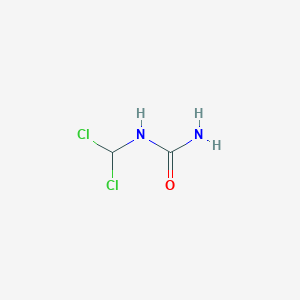
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)

